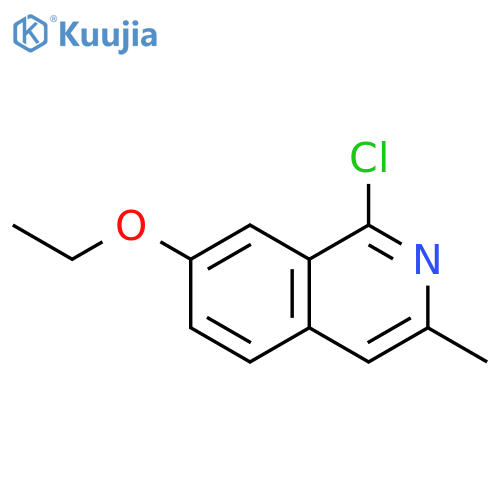

Cas no 2137581-32-7 (Isoquinoline, 1-chloro-7-ethoxy-3-methyl-)

Isoquinoline, 1-chloro-7-ethoxy-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 1-chloro-7-ethoxy-3-methyl-

-

- インチ: 1S/C12H12ClNO/c1-3-15-10-5-4-9-6-8(2)14-12(13)11(9)7-10/h4-7H,3H2,1-2H3

- InChIKey: ORDPPCKHESGTCX-UHFFFAOYSA-N

- SMILES: C1(Cl)C2=C(C=CC(OCC)=C2)C=C(C)N=1

Isoquinoline, 1-chloro-7-ethoxy-3-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398037-1.0g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-398037-0.1g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 0.1g |

$1433.0 | 2023-03-02 | ||

| Enamine | EN300-398037-10.0g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 10.0g |

$7004.0 | 2023-03-02 | ||

| Enamine | EN300-398037-0.5g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 0.5g |

$1563.0 | 2023-03-02 | ||

| Enamine | EN300-398037-5.0g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 5.0g |

$4722.0 | 2023-03-02 | ||

| Enamine | EN300-398037-2.5g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 2.5g |

$3191.0 | 2023-03-02 | ||

| Enamine | EN300-398037-0.25g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 0.25g |

$1498.0 | 2023-03-02 | ||

| Enamine | EN300-398037-0.05g |

1-chloro-7-ethoxy-3-methylisoquinoline |

2137581-32-7 | 0.05g |

$1368.0 | 2023-03-02 |

Isoquinoline, 1-chloro-7-ethoxy-3-methyl- 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

Isoquinoline, 1-chloro-7-ethoxy-3-methyl-に関する追加情報

Isoquinoline, 1-chloro-7-ethoxy-3-methyl- (CAS No: 2137581-32-7)

Isoquinoline, 1-chloro-7-ethoxy-3-methyl is a highly specialized organic compound with the CAS registry number 2137581-32-7. This compound belongs to the class of isoquinoline derivatives, which are known for their unique structural properties and diverse applications in various fields of chemistry and pharmacology. The molecule features a chloro group at the 1-position, an ethoxy group at the 7-position, and a methyl group at the 3-position, making it a valuable substrate for further chemical modifications and studies.

The isoquinoline scaffold itself is a bicyclic aromatic compound consisting of a benzene ring fused with a pyridine ring. This structure provides a rigid framework that can be further functionalized to explore its potential in drug design, materials science, and other advanced applications. The substitution pattern in 1-chloro-7-ethoxy-3-methylisoquinoline introduces specific electronic and steric effects that can influence its reactivity and biological activity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of isoquinoline derivatives like 1-chloro-7-ethoxy-3-methylisoquinoline. Researchers have employed various strategies, including oxidative coupling reactions, palladium-catalyzed cross-couplings, and directed metallation techniques, to construct this compound with high precision. These methods not only enhance the yield but also allow for greater control over the stereochemistry and regioselectivity of the product.

In terms of applications, isoquinoline derivatives have gained significant attention in the pharmaceutical industry due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. For instance, studies have shown that certain isoquinoline-based compounds exhibit promising antiproliferative activity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine and ethoxy in 1-chloro-7-ethoxy-3-methylisoquinoline could further modulate its bioactivity, making it a candidate for drug discovery programs.

Beyond pharmacology, isoquinoline derivatives are also explored in materials science for their potential as organic semiconductors or components in light-emitting diodes (LEDs). The aromaticity and conjugated system of isoquinolines contribute to their electronic properties, which can be tailored through functionalization. In this context, 1-chloro-7-ethoxy-3-methylisoquinoline serves as a versatile building block for constructing advanced materials with tailored functionalities.

From an environmental perspective, understanding the fate and behavior of compounds like isoquinoline derivatives is crucial for assessing their impact on ecosystems. Studies on biodegradation pathways and toxicity profiles are essential to ensure sustainable practices in their synthesis and application.

In conclusion, Isoquinoline, 1-chloro-7-ethoxy-3-methyl (CAS No: 2137581-32-7) stands as a prime example of how structural modifications can unlock new possibilities in organic chemistry. With ongoing research into its synthesis, properties, and applications, this compound continues to be a focal point for scientists across multiple disciplines.

2137581-32-7 (Isoquinoline, 1-chloro-7-ethoxy-3-methyl-) Related Products

- 153408-28-7((R)-Azelastine Hydrochloride)

- 740789-42-8(2-Chloro-5-aminophenol)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)